molecular formula C8H6F3N3 B1378495 6-(trifluoromethyl)-1H-indazol-4-amine CAS No. 1352395-46-0

6-(trifluoromethyl)-1H-indazol-4-amine

Cat. No.: B1378495
CAS No.: 1352395-46-0
M. Wt: 201.15 g/mol
InChI Key: IHQAYTCBMNCOKS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indazol-4-amine (CAS 1352395-46-0) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H6F3N3 and a molecular weight of 201.15, features the indazole scaffold, which is a privileged structure in the development of biologically active molecules . The indazole core is known for its versatility and is found in compounds with a broad spectrum of pharmacological activities, including potential anti-cancer, anti-inflammatory, and metabolic disease applications . The presence of the electron-withdrawing trifluoromethyl group and the amine functional group on the indazole ring system makes this compound a versatile intermediate for further chemical modifications, such as amide bond formation or Suzuki cross-coupling reactions, to create diverse libraries of compounds for biological screening . Researchers are exploring its utility in the synthesis of more complex molecules targeting various disease pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-6(12)5-3-13-14-7(5)2-4/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQAYTCBMNCOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275836
Record name 1H-Indazol-4-amine, 6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352395-46-0
Record name 1H-Indazol-4-amine, 6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352395-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-4-amine, 6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Construction

The synthesis typically begins with appropriately substituted indazole derivatives, such as 4-bromo-6-(trifluoromethyl)-1H-indazole , which serves as a versatile intermediate for further functionalization. The trifluoromethyl group at the 6-position is introduced early in the synthetic sequence, often via electrophilic trifluoromethylation or by using trifluoromethylated precursors (e.g., trifluoroacetyl derivatives).

Introduction of the Amino Group at the 4-Position

The key step for preparing this compound is the selective amination at the 4-position of the indazole ring. Common methods include:

For example, the chlorination of trifluoromethylated indazole derivatives with phosphorus oxychloride (POCl3) generates 4-chloro intermediates, which can then be converted to the 4-amino derivatives by reaction with ammonia or ammonium salts.

Representative Preparation Procedures

Cyclocondensation Route to Trifluoromethylated Indazole Derivatives

A notable method involves the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid (H3PO4) under reflux conditions in methanol. This reaction forms trifluoromethylated pyrimido[1,2-b]indazol-4-one derivatives, which can be further transformed into amino-substituted indazoles by chlorination and nucleophilic substitution.

Step Reagents & Conditions Outcome/Yield
Cyclocondensation 3-aminoindazole + ethyl 4,4,4-trifluoroacetoacetate, MeOH/H3PO4 (4:1), reflux 24 h Trifluoromethylated indazol-4-one (27-39% yield depending on solvent)
Chlorination POCl3, reflux 3 h 4-chloro-trifluoromethyl-indazole derivatives (good yields)
Amination Ammonia or amine nucleophile, substitution on 4-chloro intermediate 4-amino-substituted trifluoromethyl indazole derivatives

Palladium-Catalyzed Cross-Coupling and Amination

Another effective approach uses 4-bromo-6-(trifluoromethyl)-1H-indazole as a key intermediate. This compound undergoes palladium-catalyzed amination reactions or Suzuki-Miyaura cross-coupling to introduce amino substituents or other functional groups at the 4-position.

Typical reaction conditions include:

  • Catalyst: PdCl2(dppf) or PdCl2(dppf) complex
  • Base: Potassium acetate or sodium bicarbonate
  • Solvent: Dimethyl sulfoxide (DMSO), 1,4-dioxane, or mixtures with water
  • Temperature: 100–140 °C
  • Time: 0.5–2 hours under microwave irradiation or conventional heating

This method provides high yields (up to ~72%) of functionalized indazole derivatives, including 4-amino-substituted products.

Reaction Component Details
Starting Material 4-bromo-6-(trifluoromethyl)-1H-indazole
Catalyst PdCl2(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
Base Potassium acetate or sodium bicarbonate
Solvent DMSO, 1,4-dioxane/water
Temperature & Time 100–140 °C, 0.5–2 h, microwave or reflux
Yield 69–72%

Analytical and Characterization Data

  • NMR Spectroscopy: 1H-NMR, 13C-NMR, and 19F-NMR confirm the presence of trifluoromethyl groups and amino substitution patterns.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with this compound and related derivatives.
  • Chromatography: Purification by silica gel column chromatography or preparative HPLC ensures high purity.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Cyclocondensation + Chlorination + Amination 3-aminoindazole + ethyl 4,4,4-trifluoroacetoacetate MeOH/H3PO4 reflux; POCl3 chlorination; nucleophilic substitution 27–39 (cyclocondensation) + good (chlorination) Multi-step, moderate yields
Pd-Catalyzed Amination 4-bromo-6-(trifluoromethyl)-1H-indazole PdCl2(dppf), potassium acetate, DMSO, 100 °C, microwave 69–72 Efficient, microwave-assisted
Suzuki-Miyaura Coupling + Amination 4-bromo-6-(trifluoromethyl)-1H-indazole + boronic acids PdCl2(dppf), NaHCO3, dioxane/water, 140 °C, microwave 70–76 Versatile for diverse substitutions

Research Findings and Practical Considerations

  • The choice of solvent and acid catalyst critically affects the cyclocondensation yield; methanol alone gives low conversion, whereas methanol/phosphoric acid mixtures improve yields.
  • Microwave irradiation significantly accelerates palladium-catalyzed cross-coupling and amination reactions, enhancing yields and reducing reaction times.
  • The chlorination step with POCl3 is efficient for activating the 4-position for subsequent nucleophilic substitution, enabling introduction of the amino group.
  • The trifluoromethyl group imparts electron-withdrawing effects that influence reactivity and regioselectivity during substitution reactions.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the indazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 6-(trifluoromethyl)-1H-indazol-4-amine in cancer treatment. It acts as an inhibitor of various kinases involved in tumor growth:

  • FGFR Inhibition : The compound has been evaluated for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation. For instance, derivatives of indazole compounds have shown promising results with low IC50 values, indicating strong enzymatic inhibition .
  • CRAF Inhibition : This compound also plays a role in inhibiting CRAF, a kinase implicated in melanoma. Some derivatives exhibited significant antiproliferative activity against melanoma cell lines, suggesting a potential therapeutic avenue for treating skin cancers .

Neurological Disorders

Research indicates that indazole derivatives, including this compound, may have neuroprotective effects. These compounds are being studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Certain studies suggest that it can inhibit pro-inflammatory cytokines, which may help in managing chronic inflammatory diseases .

Case Study 1: FGFR Inhibition

A study conducted by Li et al. synthesized a series of indazole derivatives, including this compound, which were tested for FGFR inhibition. The most potent compounds showed IC50 values as low as 2.9 nM against FGFR1, indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective effects, researchers found that certain indazole derivatives demonstrated the ability to reduce oxidative stress markers in neuronal cell cultures. This suggests that these compounds could be further developed for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-indazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-(Trifluoromethyl)-1H-indazol-4-amine C₈H₆F₃N₃ 201.15 -CF₃ (6-position), -NH₂ (4-position) High lipophilicity, metabolic stability
1H-Indazol-4-amine C₇H₇N₃ 133.15 -NH₂ (4-position) Melting point: 119–121°C; low water solubility
4-Amino-1H-indazol-6-ol hydrochloride C₇H₇ClN₃O 199.61 -NH₂ (4-position), -OH (6-position) Enhanced solubility due to -OH and HCl salt
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine C₁₃H₁₅FN₄ 246.29 -F (aromatic ring), -NH₂ (4-position) Increased rigidity from tetrahydroindazole core

Key Observations :

  • Trifluoromethyl vs. Hydroxyl Groups: The -CF₃ group in this compound increases lipophilicity (logP ~2.5 estimated) compared to the polar -OH group in 4-amino-1H-indazol-6-ol hydrochloride, which improves aqueous solubility but reduces membrane permeability .
  • Amino Group Position: The 4-amino substitution is conserved across analogs, suggesting its critical role in hydrogen-bonding interactions with biological targets .

Pharmacological Activity :

  • This compound : The -CF₃ group enhances binding affinity to hydrophobic pockets in enzymes (e.g., kinases) and improves metabolic stability by resisting oxidative degradation .
  • Pyrimidine Derivatives : Compounds like 6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS: 251096-56-7) share the -CF₃ group but exhibit broader heterocyclic frameworks, leading to distinct target selectivity .

Challenges and Limitations

  • Solubility Issues : Despite its metabolic advantages, this compound’s low water solubility (similar to 1H-indazol-4-amine) may limit bioavailability, necessitating formulation strategies like salt formation or prodrug design .
  • Toxicity: Fluorinated compounds, including -CF₃ derivatives, may exhibit off-target effects due to nonspecific hydrophobic interactions, requiring careful optimization .

Biological Activity

6-(Trifluoromethyl)-1H-indazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H6F3N3, with a molecular weight of 201.15 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmaceutical applications.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer progression. The presence of the indazole moiety allows for interactions with ATP-binding sites on kinases, which can lead to inhibition of their activity. This is particularly relevant in the context of targeted cancer therapies.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • Inhibition of BCR-ABL Kinase : A study reported that derivatives of indazole, including this compound, showed significant inhibition against BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML) treatment. The compound exhibited IC50 values in the low nanomolar range against BCR-ABL-positive cell lines, indicating potent anticancer activity .
CompoundIC50 (nM)Target
This compound<10BCR-ABL
Reference Compound (Imatinib)~100BCR-ABL

Selectivity and Efficacy

The selectivity of this compound for cancer cells over normal cells has been a focal point in research:

  • Cell Line Studies : In vitro studies showed that this compound selectively inhibited the growth of K562 leukemia cells with a GI50 value significantly lower than that observed in non-cancerous cell lines .

Study on Indazole Derivatives

A comprehensive study evaluated various indazole derivatives, including this compound. The results indicated that modifications in the indazole structure could enhance potency against specific cancer targets while maintaining low toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that the trifluoromethyl group plays a critical role in enhancing biological activity. Compounds lacking this group showed significantly reduced efficacy against targeted kinases .

Q & A

Q. What are the recommended synthetic routes for 6-(trifluoromethyl)-1H-indazol-4-amine?

  • Methodological Answer : The synthesis typically involves coupling reactions under reflux conditions. For example, tetrachloromonospirocyclotriphosphazene intermediates can react with diamines in tetrahydrofuran (THF) at room temperature, monitored by thin-layer chromatography (TLC) to track product formation . Similar indazole derivatives, such as 6-bromo-1H-indazol-4-amine, are synthesized using halogenated precursors and purified via column chromatography . For trifluoromethyl-substituted analogs, introducing the CF₃ group early via trifluoromethylation reagents (e.g., Togni’s reagent) is critical to avoid side reactions.

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Structural characterization relies on ¹H/¹³C NMR to confirm proton and carbon environments, particularly the NH₂ and CF₃ groups. X-ray crystallography using software like SHELXL (for refinement) and SHELXS (for structure solution) provides definitive proof of molecular geometry . Mass spectrometry (ESI-MS) verifies molecular weight, while FT-IR identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹).

Q. What are the solubility and stability guidelines for handling this compound?

  • Methodological Answer : The compound is typically solubilized in DMSO (10 mM stock solutions) for biological assays. Storage at 2–8°C in amber vials prevents photodegradation, as the trifluoromethyl group may sensitize the molecule to light-induced reactions . Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are recommended for long-term storage protocols.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Systematic optimization includes:
  • Catalyst screening : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature gradients : Reflux vs. microwave-assisted synthesis to reduce reaction time.
    Monitoring by TLC or HPLC ensures reaction completion, and column chromatography with gradient elution (hexane/EtOAc) isolates pure product .

Q. How to address contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) can be resolved via 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For crystallographic ambiguities, refine data using multiple software (e.g., SHELXL vs. OLEX2) and validate with R-factor metrics . Cross-checking with computational models (DFT-optimized geometries) can reconcile discrepancies between experimental and theoretical data .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or receptors (e.g., TDO enzyme inhibition, as in TDO-IN-1 derivatives) using fluorescence-based readouts .
  • Antimicrobial screening : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., indazole derivatives in kinase pockets) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., CF₃ position) with activity using Gaussian-based descriptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(trifluoromethyl)-1H-indazol-4-amine
Reactant of Route 2
6-(trifluoromethyl)-1H-indazol-4-amine

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